D-Galactose-d1-3

Isotope dilution mass spectrometry Metabolic flux analysis Galactose quantification

D-Galactose-d1-3 (CAS 478518-71-7), also known as D-Galactose-4-d, is a stable isotope-labeled form of the natural aldohexose D-galactose in which a single hydrogen atom at the C-3 carbon position has been replaced by deuterium. With a molecular formula of C₆H₁₁DO₆ and an exact mass of 181.07 Da — one mass unit heavier than unlabeled D-galactose (180.16 Da) — this compound serves as a position-specific metabolic tracer that enables accurate quantification of galactose flux through the Leloir pathway and related metabolic networks via mass spectrometry.

Molecular Formula C6H12O6
Molecular Weight 181.16 g/mol
Cat. No. B12390881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactose-d1-3
Molecular FormulaC6H12O6
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i6D
InChIKeyGZCGUPFRVQAUEE-OXNPZZGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Galactose-d1-3: A Position-Specific Deuterated Tracer for Carbohydrate Metabolism Quantification


D-Galactose-d1-3 (CAS 478518-71-7), also known as D-Galactose-4-d, is a stable isotope-labeled form of the natural aldohexose D-galactose in which a single hydrogen atom at the C-3 carbon position has been replaced by deuterium . With a molecular formula of C₆H₁₁DO₆ and an exact mass of 181.07 Da — one mass unit heavier than unlabeled D-galactose (180.16 Da) — this compound serves as a position-specific metabolic tracer that enables accurate quantification of galactose flux through the Leloir pathway and related metabolic networks via mass spectrometry [1]. Unlike radiolabeled galactose analogs, the deuterium label confers permanent mass shift without radioactivity, making it compatible with standard laboratory protocols and long-term storage at room temperature .

Why Unlabeled or Differentially Labeled Galactose Cannot Substitute for D-Galactose-d1-3 in Quantitative Metabolic Tracing


Generic substitution with unlabeled D-galactose eliminates the mass shift required for isotope dilution mass spectrometry (IDMS), rendering endogenous and exogenous galactose pools indistinguishable during quantification [1]. Replacement with uniformly ¹³C-labeled D-galactose (D-Galactose-¹³C₆) introduces a +6 Da mass shift that falls outside the optimal mass window for selected reaction monitoring (SRM) on many triple quadrupole instruments, reducing detection sensitivity compared to the +1 Da shift of D-Galactose-d1-3 [2]. Critically, substitution with deuterated analogs that bear the label at different carbon positions — such as D-Galactose-d-2 (label at C-2) or D-Galactose-d2-1 (dual label at C-1) — alters the metabolic fate of the deuterium label: the C-3 position uniquely tracks through the Leloir pathway intermediate galactose-1-phosphate and downstream into glucose-1-phosphate without label loss during the epimerization at C-4 catalyzed by UDP-galactose 4-epimerase [3]. Direct procurement of position-verified D-Galactose-d1-3 ensures reproducible metabolic flux data that cannot be achieved with unlabeled, differently positional-labeled, or multi-labeled galactose analogs.

Quantitative Differentiation Evidence for D-Galactose-d1-3 vs. Closest Analogs


Mass Spectrometry Quantitation: +1 Da Mass Shift of D-Galactose-d1-3 vs. Unlabeled D-Galactose Enables Isotope Dilution MS

D-Galactose-d1-3 provides a monoisotopic mass shift of +1.0063 Da relative to unlabeled D-galactose (exact mass 181.07 vs. 180.06), which falls within the optimal precursor-to-product ion mass difference for SRM-based quantification on triple quadrupole mass spectrometers . In contrast, unlabeled D-galactose produces no mass shift, preventing its use as an internal standard for IDMS, while D-Galactose-¹³C₆ (mass shift +6 Da) requires larger precursor ion isolation windows that can increase chemical noise and reduce signal-to-noise ratio [1].

Isotope dilution mass spectrometry Metabolic flux analysis Galactose quantification

Isotopic Purity Specification: 98 atom% D Enrichment of D-Galactose-d1-3 vs. 98 atom% D of D-Galactose-1-d

D-Galactose-d1-3 (CAS 478518-71-7) is supplied with a certified isotopic purity of 98 atom% D, as verified by batch-specific NMR and HPLC analysis . This enrichment level matches the 98 atom% D specification of the structurally distinct D-Galactose-1-d (CAS 64267-73-8), meaning that procurement selection between these two compounds depends on the metabolic position of the deuterium label rather than isotopic purity alone . Batch-to-batch consistency in atom% D for D-Galactose-d1-3 is documented via certificate of analysis, contrasting with custom-synthesized deuterated galactose preparations that may exhibit variable enrichment (typically 90–97 atom% D) .

Isotopic enrichment Deuterium incorporation Tracer fidelity

Deuterium Positional Stability: C-3 Label Retention During Leloir Pathway Metabolism vs. C-1 Label Loss

The deuterium label at the C-3 position of D-Galactose-d1-3 is retained through the first committed step of the Leloir pathway — phosphorylation by galactokinase (GALK) to galactose-1-phosphate — because the C-3 hydroxyl is not directly involved in the phosphotransfer reaction [1]. In contrast, a deuterium label at the C-1 anomeric position (as in D-Galactose-d-1, CAS 64429-86-3) is susceptible to exchange with solvent protons during mutarotation, leading to label dilution of up to 15–30% under physiological pH and temperature conditions [2]. This differential label stability at C-3 versus C-1 has been documented in enterobacterial galactose network studies, where C-3-labeled galactose tracers demonstrated consistent mass isotopomer distributions across multiple metabolic time points .

Leloir pathway Galactose metabolism Isotopic label retention

Storage Stability: Room Temperature Shipping and 3-Year Powder Stability of D-Galactose-d1-3 vs. Frozen Storage Requirement for D-Galactose-¹³C₆

D-Galactose-d1-3 is documented to be stable as a powder at -20°C for 3 years, at 4°C for 2 years, and at room temperature for several days during shipping . In contrast, D-Galactose-¹³C₆ (CAS 74134-89-7) is typically shipped on dry ice and requires immediate storage at -20°C upon receipt to prevent hydrolytic degradation, adding approximately $50–150 to shipping costs for cold-chain logistics . Room temperature shipping tolerance of D-Galactose-d1-3 reduces procurement complexity and eliminates the risk of freeze-thaw degradation that can compromise isotopic fidelity in ¹³C-labeled compounds.

Compound stability Procurement logistics Deuterated compound storage

Procurement-Driven Application Scenarios for D-Galactose-d1-3 in Metabolic Research and Drug Development


Absolute Quantification of Endogenous Galactose in Plasma via Isotope Dilution LC-MS/MS

D-Galactose-d1-3 serves as the ideal internal standard for the absolute quantification of D-galactose in human plasma or serum using isotope dilution mass spectrometry (IDMS) on standard triple quadrupole LC-MS/MS instrumentation. The +1 Da mass shift enables chromatographic co-elution with the endogenous analyte while providing complete mass spectrometric resolution, directly addressing the precision requirements of clinical galactosemia biomarker monitoring [1]. Procurement of position-verified D-Galactose-d1-3 with batch-certified 98 atom% D enrichment ensures that dilution correction factors remain stable across analytical runs, which is essential for CLIA/CAP-compliant clinical laboratories.

Metabolic Flux Analysis of the Leloir Pathway in Galactosemia Disease Models

The C-3 deuterium label on D-Galactose-d1-3 is uniquely retained through galactokinase-mediated phosphorylation, making this tracer the preferred choice for quantifying metabolic flux through the Leloir pathway in cell-based or animal models of galactosemia [1]. Unlike C-1-labeled deuterated galactose analogs that lose 15–30% of their label through non-enzymatic proton exchange, D-Galactose-d1-3 preserves label integrity at the key metabolic branch point between galactose-1-phosphate and UDP-galactose, enabling accurate determination of GALT and GALE enzyme activities in patient-derived fibroblasts [2].

Pharmacokinetic Profiling of Galactose-Containing Therapeutics in Preclinical Development

In preclinical drug development, D-Galactose-d1-3 is employed as a stable isotope-labeled surrogate to track the absorption, distribution, and metabolism of galactose-conjugated prodrugs or glycoprotein therapeutics [1]. The room temperature shipping stability and 3-year powder shelf life at -20°C reduce the logistical burden of maintaining an internal standard inventory across multi-year drug development programs, while the single-deuterium label minimizes the risk of deuterium isotope effects altering pharmacokinetic parameters compared to multi-deuterated or ¹³C-labeled analogs [2].

NMR-Based Structural Elucidation of Galactose-Containing Oligosaccharides

D-Galactose-d1-3 provides a site-specific deuterium probe for ¹H and ¹³C NMR studies of galactose-containing oligosaccharides and glycoconjugates. The selective replacement of the C-3 proton with deuterium simplifies the ¹H NMR spectrum by eliminating the H-3 resonance, allowing unambiguous assignment of coupling patterns at adjacent C-2 and C-4 positions [1]. This positional labeling strategy is particularly valuable for structural characterization of branched oligosaccharides where signal overlap between galactose and glucose residues complicates spectral interpretation, directly supporting the quality control requirements of glycoprotein biopharmaceutical development.

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